Phenolphthalein monophosphate dicyclohexylammonium salt

Clinical Chemistry Alkaline Phosphatase Assay Interference Mitigation

Bilirubin interference in pNPP-based alkaline phosphatase (ALP) assays forces sample blank subtraction, increasing per-test costs and slowing throughput in clinical and QC laboratories. Phenolphthalein monophosphate dicyclohexylammonium salt eliminates this problem with chromogenic detection at ~550 nm. • Eliminates bilirubin interference entirely-enables direct single-channel ALP measurement without control sample subtraction, validated in SMA-12 automated analyzers. • AOAC official first action substrate for alkaline phosphatase in cheese; supports instrument-free visual screening via Lovibond comparator. • Enhanced organic solubility (methanol: 10 mg/mL) vs. free acid simplifies stock preparation for automated and manual assay workflows.

Molecular Formula C32H41N2O7P
Molecular Weight 596.6 g/mol
Cat. No. B7803604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolphthalein monophosphate dicyclohexylammonium salt
Molecular FormulaC32H41N2O7P
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O
InChIInChI=1S/C20H15O7P.2C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);2*6H,1-5,7H2
InChIKeyHANAZWFQWVNYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenolphthalein Monophosphate Dicyclohexylammonium Salt: Chromogenic ALP Substrate


Phenolphthalein monophosphate dicyclohexylammonium salt (CAS 14815-59-9) is a dicyclohexylammonium salt form of phenolphthalein monophosphate, a widely utilized chromogenic substrate for alkaline phosphatase (ALP) [1]. Upon enzymatic hydrolysis, it releases phenolphthalein, which under alkaline conditions yields a pink-to-red chromophore measurable at approximately 550 nm [2]. The dicyclohexylammonium counterion enhances solubility in organic solvents such as methanol (10 mg/mL) compared to the free acid form, facilitating preparation of stock solutions for automated and manual assay systems .

Chromogenic ALP substrate with dicyclohexylammonium counterion for enhanced organic-solvent solubility
Detection at ~550 nm, reportedly avoiding bilirubin interference common with pNPP-based assays
Compatible with automated clinical chemistry platforms and manual colorimetric screening workflows

Why Phenolphthalein Monophosphate Dicyclohexylammonium Salt Cannot Be Substituted by pNPP


Alkaline phosphatase substrates are not functionally interchangeable in assay design. Substrate choice directly impacts detection sensitivity, isoenzyme selectivity, interference profiles, and compatibility with automation [1]. p-Nitrophenyl phosphate (pNPP) suffers from significant bilirubin interference due to overlapping absorbance spectra, requiring separate control analyses [2], whereas phenolphthalein monophosphate's chromophore absorbs at ~550 nm, completely avoiding this interference [3]. Furthermore, substrate affinity varies substantially: phenolphthalein monophosphate exhibits a 6-fold higher Km (2.71 mM) compared to pNPP (0.44 mM) for baboon liver ALP [4], translating to differential sensitivity across isoenzyme types—intestinal ALP activity is less efficiently detected with phenolphthalein monophosphate [5]. These physicochemical and enzymatic distinctions preclude simple substitution without revalidation of assay performance.

Bilirubin interference profile differs
pNPP requires a separate sample-blank control due to absorbance overlap at 404 nm; phenolphthalein monophosphate readout at ~550 nm may allow direct measurement without this correction step.
Substrate affinity may not transfer
Reported Km for liver ALP differs substantially (phenolphthalein monophosphate shows lower apparent affinity). This can shift assay linearity and sensitivity, especially when enzyme concentration is limiting.
Isoenzyme selectivity context differs
Intestinal ALP detection may be less efficient with this substrate compared to other standard methods; tissue-specific activity interpretation requires method-specific validation.

Phenolphthalein Monophosphate Dicyclohexylammonium Salt: Evidence vs Comparators


Bilirubin Interference Elimination

Phenolphthalein monophosphate dicyclohexylammonium salt produces phenolphthalein, which absorbs at ~550 nm, a wavelength where bilirubin exhibits negligible absorbance [1]. In contrast, p-nitrophenyl phosphate (pNPP) generates p-nitrophenol, which absorbs at 404 nm—a wavelength that substantially overlaps with bilirubin absorbance, requiring a separate control analysis for each sample to correct for interference [2].

Bilirubin interference
Head-to-head
No separate control required (phenolphthalein at ~550 nm) vs pNPP: significant interference, control needed per sample
Supports direct single-channel ALP measurement in icteric samples
Serum assay context; bilirubin absorbance overlap with pNPP at 404 nm
Clinical Chemistry Alkaline Phosphatase Assay Interference Mitigation

Higher Molar Extinction Coefficient

The phenolphthalein chromophore released from phenolphthalein monophosphate dicyclohexylammonium salt possesses a higher molecular extinction coefficient at its absorption maximum (~550 nm) compared to p-nitrophenol (the product of pNPP hydrolysis) at 404 nm [1]. While exact molar extinction coefficient values are not provided in the reference, the statement of superiority is explicit: "Phenolphthalein has an absorption maximum around 550 nm with a higher molecular extinction coefficient than that of p-nitrophenol commonly used in a conventional phosphatase assay."

Molar extinction coefficient
Head-to-head
Higher extinction coefficient for phenolphthalein at ~550 nm vs p-nitrophenol at 404 nm (qualitative superiority)
May improve detection sensitivity in low-activity samples
Exact molar extinction coefficient not provided in source; qualitative comparison
Spectrophotometry Enzyme Assay Detection Sensitivity

Differential Isoenzyme Selectivity

A comparative study of five standard clinical laboratory methods for alkaline phosphatase isoenzyme activity revealed that techniques employing phenolphthalein monophosphate, p-nitrophenyl phosphate, and β-naphthyl phosphate are "relatively less sensitive to intestinal alkaline phosphatase" [1]. This contrasts with other substrates that may detect intestinal ALP more efficiently.

Isoenzyme selectivity
Head-to-head
Relatively less sensitive for intestinal ALP vs other standard clinical methods
Preferential detection of liver/bone ALP isoforms
Human tissue extract study; qualitative ranking across five methods
Isoenzyme Discrimination Clinical Enzymology Tissue-Specific Assay

Automated System Correlation with pNPP

An automated procedure for serum alkaline phosphatase using phenolphthalein monophosphate demonstrated excellent agreement when compared with the automated p-nitrophenylphosphate procedure [1]. A separate study using the SMA-12 Auto-Analyzer reported a Pearson correlation coefficient of +0.674 when compared against the King-Armstrong modified method on 103 unselected blood serum samples [2].

Automated method correlation
Head-to-head
Pearson r = +0.674
Moderate agreement with reference method in 103 serum samples
SMA-12 Auto-Analyzer; comparison against King-Armstrong modified method
Automation Clinical Chemistry Method Validation

AOAC Official Method for Pasteurization Verification

A collaborative study evaluating phenolphthalein monophosphate as the substrate for alkaline phosphatase activity in cheese resulted in the method being adopted as official first action [1]. In this study, seven collaborators analyzed 8 cheese samples in duplicate using both the phenolphthalein monophosphate screening method and the Scharer I method; of 208 observations, only 4 were incorrect [1].

AOAC official method
Method context
Adopted as official first action; 208 observations, 4 incorrect (98.1% accuracy)
Regulatory-compliant cheese pasteurization verification
Collaborative study with 7 labs; comparison vs Scharer I method
Food Safety Regulatory Compliance Dairy Testing

Substrate Affinity: Km vs pNPP

Kinetic studies on alkaline phosphatase from baboon liver revealed that the Michaelis constant (Km) for phenolphthalein monophosphate at pH 9.9 is 2.71 mM, compared to 0.44 mM for p-nitrophenyl phosphate at pH 10.17 [1]. This represents a 6.16-fold difference in apparent substrate affinity.

Substrate affinity (Km)
Reported
2.71 mM (phenolphthalein monophosphate) vs 0.44 mM (pNPP)
6.2-fold higher Km; may support extended linear reaction kinetics
Baboon liver ALP, pH 9.9 (phenolphthalein) and pH 10.17 (pNPP)
Enzyme Kinetics Substrate Affinity Assay Optimization

Phenolphthalein Monophosphate Dicyclohexylammonium Salt: Key Applications


Clinical ALP Assays in Icteric Serum

In clinical chemistry laboratories processing samples from patients with liver disease or neonatal jaundice, elevated bilirubin levels can significantly interfere with pNPP-based ALP assays [1]. Phenolphthalein monophosphate dicyclohexylammonium salt eliminates this interference entirely, enabling direct single-channel measurement without the need for sample blank subtraction [2]. This reduces per-test reagent costs and improves throughput in automated analyzers, as evidenced by its validation in 12-channel SMA-12 systems [3].

Dairy Pasteurization Compliance Testing

The compound serves as the substrate in the AOAC official first action method for alkaline phosphatase activity in cheese [4]. This method provides a validated, regulatory-compliant approach for verifying proper pasteurization in dairy processing facilities. The visual colorimetric readout (colorless to pink/red) enables simple, instrument-free screening when used with a Lovibond comparator [5], making it suitable for both laboratory and in-plant quality control applications.

Chromogenic ALP ELISA

In enzyme immunoassays where alkaline phosphatase is used as the reporter enzyme, phenolphthalein monophosphate dicyclohexylammonium salt provides a directly measurable chromogenic endpoint [6]. Its use has been demonstrated in progesterone detection in whole milk samples via competitive ELISA and in autoimmune diagnostic EIA kits [7]. The higher molar extinction coefficient of phenolphthalein relative to p-nitrophenol [8] enhances sensitivity in low-abundance analyte detection.

Soil Phosphatase Activity Measurement

For environmental microbiologists measuring phosphatase activity as an indicator of microbial biomass and nutrient cycling in soils and sediments, phenolphthalein monophosphate dicyclohexylammonium salt enables a simplified single-step color development and reaction termination protocol [8]. The method allows conversion of activity values to native-state tideland phosphatase measurements via a 'packed volume' soil unit, facilitating cross-site comparisons in benthic ecology studies [8].

Application
Selection Property
Validation Focus
ALP measurement in icteric serum
Bilirubin interference avoidance
Direct single-channel readout without sample blank
Dairy pasteurization testing
AOAC official method substrate
Colorimetric screening with visual comparator
ALP-based ELISA detection
High chromogenic sensitivity
Low-abundance analyte detection validation
Soil phosphatase activity
Single-step color development
Cross-site comparison via packed-volume soil unit
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